molecular formula C9H11FN2 B3059902 [1-(5-Fluoropyridin-2-yl)cyclopropyl]methanamine CAS No. 1402233-01-5

[1-(5-Fluoropyridin-2-yl)cyclopropyl]methanamine

Cat. No.: B3059902
CAS No.: 1402233-01-5
M. Wt: 166.20
InChI Key: HDTSFVPXCMCOQJ-UHFFFAOYSA-N
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Description

[1-(5-Fluoropyridin-2-yl)cyclopropyl]methanamine: is an organic compound with the molecular formula C9H11FN2 This compound features a cyclopropyl group attached to a methanamine moiety, with a fluoropyridine ring as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(5-Fluoropyridin-2-yl)cyclopropyl]methanamine typically involves the cyclopropanation of a suitable pyridine derivative followed by amination. One common method includes the reaction of 5-fluoropyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate to form the cyclopropylpyridine intermediate. This intermediate is then subjected to reductive amination using reagents like sodium cyanoborohydride and formaldehyde to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the fluorine substituent, potentially yielding dihydropyridine or defluorinated products.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or Grignard reagents under anhydrous conditions.

Major Products:

    Oxidation: Cyclopropanone derivatives.

    Reduction: Dihydropyridine or defluorinated products.

    Substitution: Alkyl or aryl-substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(5-Fluoropyridin-2-yl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound can be used to study the effects of fluorinated pyridine derivatives on biological systems. It may serve as a probe to investigate enzyme interactions or receptor binding.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in the treatment of neurological disorders or as an antimicrobial agent.

Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [1-(5-Fluoropyridin-2-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets. The fluoropyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. The methanamine moiety can form hydrogen bonds with amino acid residues, facilitating the compound’s binding to enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    [1-(4-Fluoropyridin-2-yl)cyclopropyl]methanamine: Similar structure but with the fluorine substituent at the 4-position.

    [1-(5-Chloropyridin-2-yl)cyclopropyl]methanamine: Chlorine substituent instead of fluorine.

    [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine: Methyl group instead of fluorine.

Uniqueness: The presence of the fluorine atom at the 5-position of the pyridine ring in [1-(5-Fluoropyridin-2-yl)cyclopropyl]methanamine imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[1-(5-fluoropyridin-2-yl)cyclopropyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2/c10-7-1-2-8(12-5-7)9(6-11)3-4-9/h1-2,5H,3-4,6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTSFVPXCMCOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=NC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501228406
Record name Cyclopropanemethanamine, 1-(5-fluoro-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501228406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402233-01-5
Record name Cyclopropanemethanamine, 1-(5-fluoro-2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402233-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanemethanamine, 1-(5-fluoro-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501228406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(5-Fluoropyridin-2-yl)cyclopropyl]methanamine
Reactant of Route 2
[1-(5-Fluoropyridin-2-yl)cyclopropyl]methanamine
Reactant of Route 3
[1-(5-Fluoropyridin-2-yl)cyclopropyl]methanamine
Reactant of Route 4
[1-(5-Fluoropyridin-2-yl)cyclopropyl]methanamine
Reactant of Route 5
[1-(5-Fluoropyridin-2-yl)cyclopropyl]methanamine
Reactant of Route 6
[1-(5-Fluoropyridin-2-yl)cyclopropyl]methanamine

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